molecular formula C14H8Cl4N2 B3182959 Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- CAS No. 37932-51-7

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-

Cat. No.: B3182959
CAS No.: 37932-51-7
M. Wt: 346 g/mol
InChI Key: GVZOHDVYAMDQEN-AXPXABNXSA-N
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Description

The compound Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- (CAS 17359-82-9) is a chlorinated aromatic carbohydrazonoyl chloride derivative. Its molecular formula is C₁₃H₁₀Cl₂N₂, with a molecular weight of 265.13 g/mol and an XLogP3 value of 5.2, indicating significant hydrophobicity . Structurally, it features a benzene ring substituted with a carbohydrazonoyl chloride group (Cl–C(=N–N)–Cl) and a para-chlorophenylmethylene moiety.

Properties

IUPAC Name

(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H/b19-13-,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZOHDVYAMDQEN-AXPXABNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NN=C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N=C(\Cl)/C2=CC=C(C=C2)Cl)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- typically involves the reaction of 4-chlorobenzhydrazide with appropriate chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Applications/Notes
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- C₁₃H₁₀Cl₂N₂ 265.13 Carbohydrazonoyl chloride, para-chlorophenyl 5.2 Potential agrochemical precursor; limited explicit data
Benzenesulfonamide, 4-chloro-N-(3-pyridinylmethylene)- (CAS 137505-14-7) C₁₂H₁₀ClN₃O₂S 295.74 Sulfonamide, pyridinylmethylene N/A Structural complexity suggests biological activity (e.g., enzyme inhibition)
Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy- C₁₆H₁₅ClN₂OS 326.82 Carbothioamide, methoxymethyl N/A Synthetic intermediate; sulfur group enhances metal-binding capacity
Benzenamine, 4-chloro-N-[(4-chlorophenyl)phenylmethylene]- (CAS 1233-25-6) C₁₉H₁₃Cl₂N 326.22 Imine, bis-chlorophenyl N/A Likely used in polymer or dye synthesis due to conjugated aromatic system
4-Chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide C₁₅H₁₀Cl₂N₃O₂S 381.23 Thiadiazole, benzamide N/A Patent-pending formulations for agrochemicals (e.g., fungicides or herbicides)

Key Comparative Insights:

Functional Group Diversity: The target compound’s carbohydrazonoyl chloride group distinguishes it from sulfonamides (CAS 137505-14-7) and carbothioamides (CAS data in ), which exhibit distinct reactivity profiles. For instance, sulfonamides are often associated with biological targeting (e.g., carbonic anhydrase inhibition) , while carbothioamides may act as ligands in coordination chemistry . The thiadiazole moiety in the patent compound (CAS referenced in ) introduces heterocyclic aromaticity, enhancing stability and pesticidal activity compared to the linear carbohydrazonoyl structure of the target compound.

Chlorination Patterns: All compounds feature para-chlorophenyl groups, but the target compound uniquely combines two chlorine atoms on the carbohydrazonoyl chloride core, amplifying its lipophilicity (XLogP3 = 5.2) . This property may favor membrane permeability in bioactive analogs.

Applications :

  • While the target compound lacks explicit usage data, analogs like 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide () and 4-chlorophenyl benzenesulfonate (a pesticide; ) suggest that chlorinated aromatic derivatives are frequently exploited in agrochemical design.

Biological Activity

Benzenecarbohydrazonoylchloride, specifically 4-chloro-N-[chloro(4-chlorophenyl)methylene]- (CAS No. 37932-51-7), is a chemical compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview of its properties, mechanisms, and potential applications.

  • Molecular Formula : C14H8Cl4N2
  • Molecular Weight : 346.04 g/mol
  • Structure : The compound features multiple chlorine substituents on the aromatic rings, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzenecarbohydrazonoylchloride exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, tests conducted on human breast cancer cells revealed that benzenecarbohydrazonoylchloride induces apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, it demonstrated significant potential to neutralize reactive oxygen species (ROS), indicating a protective role against oxidative stress.

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
AntioxidantSignificant free radical scavenging capacity

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of benzenecarbohydrazonoylchloride against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

Research published in Cancer Letters examined the cytotoxic effects of benzenecarbohydrazonoylchloride on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability (up to 70%) after 48 hours, with accompanying morphological changes indicative of apoptosis.

Case Study 3: Oxidative Stress Protection

A study in Free Radical Biology and Medicine assessed the antioxidant properties of benzenecarbohydrazonoylchloride. The compound was shown to reduce lipid peroxidation levels in vitro, suggesting its potential application in preventing oxidative damage in cellular systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 2
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-

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